L-Kynurenine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

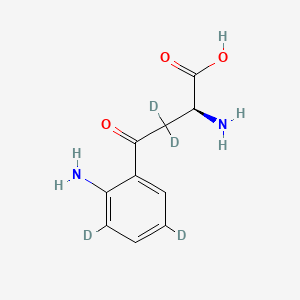

C10H12N2O3 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(2S)-2-amino-4-(2-amino-3,5-dideuteriophenyl)-3,3-dideuterio-4-oxobutanoic acid |

InChI |

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,4D,5D2 |

InChI Key |

YGPSJZOEDVAXAB-LVQMRTGASA-N |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)C(=O)C([2H])([2H])[C@@H](C(=O)O)N)N)[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of L-Kynurenine-d4 in Tryptophan Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of L-Kynurenine-d4 in the quantitative analysis of the tryptophan metabolic pathway. Accurate measurement of kynurenine pathway metabolites is essential for understanding their implications in a wide range of physiological and pathological processes, including neurological disorders, inflammatory conditions, and cancer. This compound, as a stable isotope-labeled internal standard, is instrumental in achieving the precision and reliability required in these studies.

The Kynurenine Pathway: A Central Route of Tryptophan Metabolism

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, which accounts for approximately 95% of its degradation.[1][2] This complex cascade begins with the conversion of L-tryptophan to N'-formylkynurenine by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1] N'-formylkynurenine is subsequently hydrolyzed to form L-kynurenine, a pivotal intermediate.[1]

L-kynurenine stands at a critical juncture in the pathway, where its fate determines the balance between neuroprotective and potentially neurotoxic downstream metabolites. It can be metabolized into kynurenic acid, which has neuroprotective properties, or into 3-hydroxykynurenine, which can lead to the production of the excitotoxic quinolinic acid.[3] Given this dichotomy, the precise quantification of L-kynurenine is paramount for researchers investigating the pathway's role in health and disease.

The Critical Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with complex matrices like plasma, serum, and tissue homogenates, endogenous and exogenous factors can significantly impact the accuracy of measurements. These factors include sample loss during preparation, matrix effects (ion suppression or enhancement) in the mass spectrometer, and variations in instrument response.

To mitigate these issues, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound is the deuterated form of L-Kynurenine, meaning that four hydrogen atoms in its structure have been replaced with deuterium atoms. Since deuterium has a greater mass than hydrogen, this compound is chemically identical to L-Kynurenine but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte (endogenous L-Kynurenine) and the internal standard.

By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same processing and analytical variations as the endogenous L-Kynurenine. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out any variations and leading to a highly accurate and precise measurement.

Quantitative Analysis of L-Kynurenine using LC-MS/MS: A Typical Workflow

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like L-kynurenine in biological samples. The use of this compound is integral to this methodology.

References

L-Kynurenine-d4 as a Biomarker for Neurological Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of L-Kynurenine-d4 as a crucial tool in the study of neurological disorders. Alterations in the kynurenine pathway are increasingly recognized as a key element in the pathophysiology of a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. This compound, as a stable isotope-labeled internal standard, is instrumental for the accurate quantification of kynurenine pathway metabolites, paving the way for the discovery and validation of novel biomarkers.

The Kynurenine Pathway and its Implication in Neurological Disorders

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1][2][3] Over 95% of tryptophan is metabolized through this pathway, leading to the production of several neuroactive compounds.[2][3] Dysregulation of this pathway has been strongly associated with neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

The pathway is a critical regulator of the immune response and is implicated in inflammatory and neurotoxic processes. Key metabolites of this pathway can be either neurotoxic or neuroprotective. For instance, quinolinic acid is a known neurotoxin, while kynurenic acid is considered neuroprotective. An imbalance in the levels of these metabolites is a hallmark of several neurological conditions. Consequently, the accurate measurement of these metabolites is crucial for understanding disease mechanisms and for the development of new therapeutic strategies.

This compound: A Vital Tool for Accurate Quantification

In the pursuit of reliable biomarkers, precise and accurate quantification of metabolites is paramount. This is where this compound plays a critical role. As a deuterated analog of L-Kynurenine, it serves as an ideal internal standard in mass spectrometry-based analytical methods. Its use allows for the correction of variability during sample preparation and analysis, ensuring the high accuracy and reproducibility of the results.

Quantitative Analysis of Kynurenine Pathway Metabolites

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the precise quantification of kynurenine pathway metabolites in various biological matrices, including plasma, serum, and cerebrospinal fluid (CSF). While specific concentrations can vary significantly based on the study population, disease state, and analytical methodology, the following tables summarize representative findings on the alterations of key kynurenine pathway metabolites in major neurological disorders.

| Metabolite | Neurological Disorder | Matrix | Observed Change | Reference |

| Kynurenine (KYN) | Alzheimer's Disease | Plasma, Serum, CSF | Increased | |

| Parkinson's Disease | Urine | Increased | ||

| Huntington's Disease | Serum | Increased | ||

| Kynurenic Acid (KYNA) | Alzheimer's Disease | CSF | Increased | |

| Parkinson's Disease | Plasma | Decreased | ||

| Amyotrophic Lateral Sclerosis (ALS) | Serum (severe cases) | Decreased | ||

| Quinolinic Acid (QUIN) | Parkinson's Disease | Plasma | Increased | |

| 3-Hydroxykynurenine (3-HK) | Parkinson's Disease | CSF | Increased | |

| Tryptophan (TRP) | Huntington's Disease | Serum | Decreased | |

| Kynurenine/Tryptophan Ratio | Alzheimer's Disease | Periphery | Increased | |

| Huntington's Disease | Serum | Increased |

This table presents a summary of reported trends. Absolute concentrations can be found in the cited literature.

Signaling Pathways and Experimental Workflows

To visualize the complex relationships within the kynurenine pathway and the experimental procedures for its analysis, the following diagrams are provided.

Caption: Simplified overview of the kynurenine pathway of tryptophan metabolism.

Caption: Experimental workflow for plasma DL-kynurenine analysis.

Caption: Inflammation's role in activating the kynurenine pathway.

Detailed Experimental Protocols

The following is a generalized protocol for the quantification of kynurenine in plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.

1. Materials and Reagents

-

DL-Kynurenine standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (control and study samples)

2. Standard and Internal Standard Preparation

-

Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Kynurenine in a 50:50 acetonitrile:water solution.

-

Working Standard Solutions: Serially dilute the stock solution to prepare a series of calibration standards at various concentrations.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound in 50% acetonitrile. A typical concentration might be around 1.1 µg/mL.

3. Sample Preparation

-

Aliquot 100 µL of human plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.

-

Add 100 µL of the IS working solution (containing this compound) to each tube and vortex for 30 seconds.

-

Add 20 µL of trifluoroacetic acid (TFA) and vortex for 1 minute to precipitate proteins. Alternatively, add 1000 µL of acetonitrile with 0.1% (v/v) formic acid.

-

Centrifuge the mixture at 2000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column. A gradient elution with mobile phases consisting of water and acetonitrile with a small percentage of formic acid is commonly used.

-

Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer in positive ion multiple reaction monitoring (MRM) mode. The specific mass transitions for kynurenine and this compound would be optimized for the instrument in use. For example, a transition for Kynurenine could be m/z 209 > 146 and for this compound could be m/z 213 > 150.

5. Data Analysis and Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the analyte (kynurenine) to the internal standard (this compound) against the corresponding concentrations of the calibration standards.

-

Linear regression analysis is then used to determine the concentration of kynurenine in the unknown plasma samples.

Conclusion

The dysregulation of the kynurenine pathway is a significant factor in the pathology of numerous neurological disorders. The ability to accurately measure the metabolites of this pathway is essential for advancing our understanding of these diseases and for developing novel diagnostic and therapeutic tools. This compound has proven to be an indispensable tool for researchers, enabling the reliable quantification of kynurenine and its derivatives. The methodologies outlined in this guide provide a solid foundation for the application of this important biomarker in the field of neuroscience and drug development. Further research and standardized protocols will continue to enhance the utility of kynurenine pathway metabolites as robust biomarkers for neurological disorders.

References

An In-depth Technical Guide to the Kynurenine Pathway and the Role of L-Kynurenine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan, accounting for the degradation of over 95% of tryptophan not utilized for protein synthesis.[1][2] This complex and highly regulated enzymatic cascade is not merely a catabolic route but a critical source of the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[3][4] The pathway's metabolites, collectively known as kynurenines, are biologically active molecules that play significant roles in a multitude of physiological and pathological processes, including immune response modulation, neurotransmission, and inflammation.[5]

Dysregulation of the kynurenine pathway has been implicated in a wide array of diseases, including neurodegenerative disorders such as Alzheimer's and Huntington's disease, psychiatric conditions like depression and schizophrenia, cancer, and autoimmune diseases. This has made the pathway a focal point for intensive research and a promising target for novel therapeutic interventions.

This technical guide provides a comprehensive overview of the kynurenine pathway, its key enzymes and metabolites, and its involvement in disease. It details experimental protocols for assessing enzyme activity and quantifying metabolites, with a special focus on the application of L-Kynurenine-d4 as an internal standard in mass spectrometry-based analyses. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal metabolic pathway.

The Kynurenine Pathway: A Core Metabolic Axis

The kynurenine pathway is initiated by the rate-limiting conversion of L-tryptophan to N-formylkynurenine. This first step is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), which is primarily found in the liver, and indoleamine 2,3-dioxygenase (IDO), which is expressed extrahepatically and is inducible by inflammatory stimuli. N-formylkynurenine is then rapidly converted to L-kynurenine by kynurenine formamidase.

L-kynurenine stands at a critical juncture in the pathway, from which it can be metabolized down three distinct branches:

-

The Kynurenic Acid Branch: Kynurenine aminotransferases (KATs) convert kynurenine into kynurenic acid (KYNA), a neuroprotective metabolite that acts as an antagonist at ionotropic glutamate receptors.

-

The Anthranilic Acid Branch: Kynureninase (KYNU) cleaves kynurenine to form anthranilic acid.

-

The 3-Hydroxykynurenine and Quinolinic Acid Branch: Kynurenine 3-monooxygenase (KMO) hydroxylates kynurenine to produce 3-hydroxykynurenine (3-HK). 3-HK is a precursor to the neurotoxic metabolite quinolinic acid (QUIN), an agonist of the N-methyl-D-aspartate (NMDA) receptor. 3-HK can also be cleaved by kynureninase to form 3-hydroxyanthranilic acid.

The balance between the neuroprotective kynurenic acid branch and the neurotoxic quinolinic acid branch is a critical determinant of neuronal health and is often dysregulated in disease states.

Key Metabolites and Enzymes of the Kynurenine Pathway

| Metabolite/Enzyme | Abbreviation | Key Function(s) |

| L-Tryptophan | Trp | Essential amino acid and precursor to the kynurenine pathway. |

| Indoleamine 2,3-dioxygenase | IDO | Rate-limiting enzyme in extrahepatic tissues, induced by inflammation. |

| Tryptophan 2,3-dioxygenase | TDO | Rate-limiting enzyme primarily in the liver. |

| L-Kynurenine | KYN | Central metabolite of the pathway. |

| Kynurenic Acid | KYNA | Neuroprotective, antagonist of glutamate receptors. |

| Kynurenine Aminotransferase | KAT | Enzyme responsible for the synthesis of kynurenic acid. |

| Kynurenine 3-Monooxygenase | KMO | Enzyme that directs the pathway towards the production of 3-hydroxykynurenine and quinolinic acid. |

| 3-Hydroxykynurenine | 3-HK | Precursor to quinolinic acid and has pro-oxidant properties. |

| Kynureninase | KYNU | Cleaves kynurenine and 3-hydroxykynurenine. |

| Anthranilic Acid | AA | Metabolite with pro-inflammatory properties. |

| 3-Hydroxyanthranilic Acid | 3-HAA | Precursor to quinolinic acid and has immunomodulatory effects. |

| Quinolinic Acid | QUIN | Neurotoxic, NMDA receptor agonist. |

| Picolinic Acid | A downstream metabolite with immunomodulatory and neuroprotective effects. | |

| Nicotinamide Adenine Dinucleotide | NAD+ | Essential coenzyme and the final product of the main kynurenine pathway. |

Diagram of the Kynurenine Pathway

Caption: A simplified overview of the major enzymatic steps in the kynurenine pathway.

The Role of this compound in Kynurenine Pathway Research

Accurate quantification of kynurenine pathway metabolites is essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.

In LC-MS/MS analysis, stable isotope-labeled internal standards are crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. This compound is a deuterated form of L-kynurenine that serves as an ideal internal standard for the quantification of endogenous kynurenine. Its chemical properties are nearly identical to those of the unlabeled kynurenine, but it has a higher mass due to the presence of four deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By adding a known amount of this compound to each sample prior to processing, any loss of analyte during extraction or variations in ionization efficiency can be accounted for by monitoring the signal of the internal standard. This ensures reliable and reproducible quantification of kynurenine levels in various biological matrices.

Quantitative Data on Kynurenine Pathway Metabolites

The concentrations of kynurenine pathway metabolites can vary significantly depending on the biological matrix, as well as the physiological or pathological state of the individual. The following tables provide a summary of representative concentrations found in human plasma and cerebrospinal fluid (CSF) in both healthy individuals and in the context of specific diseases.

Table 1: Kynurenine Pathway Metabolite Concentrations in Human Plasma (Healthy vs. Disease)

| Metabolite | Healthy Controls (µM) | Alzheimer's Disease (µM) | Huntington's Disease (µM) |

| Tryptophan | 50 - 100 | ↓ | No significant change |

| Kynurenine | 1.5 - 3.0 | ↑ | No significant change |

| Kynurenic Acid | 0.02 - 0.05 | ↔ / ↑ | No significant change |

| Quinolinic Acid | 0.2 - 0.6 | ↑ | No significant change |

Note: ↑ indicates an increase, ↓ indicates a decrease, and ↔ indicates no significant change. Data are approximate ranges compiled from multiple sources.

Table 2: Kynurenine Pathway Metabolite Concentrations in Human Cerebrospinal Fluid (Healthy vs. Disease)

| Metabolite | Healthy Controls (nM) | Alzheimer's Disease (nM) | Huntington's Disease (nM) |

| Tryptophan | 1500 - 3000 | ↔ | No significant change |

| Kynurenine | 20 - 60 | ↑ | No significant change |

| Kynurenic Acid | 1 - 5 | ↑ | No significant change |

| Quinolinic Acid | 10 - 50 | ↑ | No significant change |

Note: ↑ indicates an increase, ↓ indicates a decrease, and ↔ indicates no significant change. Data are approximate ranges compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for the quantification of kynurenine pathway metabolites and the assessment of key enzyme activities.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of multiple kynurenine pathway metabolites in plasma or CSF using this compound as an internal standard for kynurenine.

1. Materials and Reagents:

-

Metabolite standards (Tryptophan, Kynurenine, Kynurenic Acid, Quinolinic Acid, etc.)

-

This compound and other relevant stable isotope-labeled internal standards

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological samples (plasma, CSF)

2. Sample Preparation:

-

Thaw frozen plasma or CSF samples on ice.

-

To 100 µL of sample, add 10 µL of an internal standard working solution containing this compound and other stable isotope-labeled standards.

-

Vortex briefly to mix.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution profile.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

A typical gradient might run from 5% B to 95% B over 10 minutes.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM).

-

Define the precursor-to-product ion transitions for each analyte and internal standard. For example:

-

Kynurenine: m/z 209.1 → 192.1

-

This compound: m/z 213.1 → 196.1

-

-

4. Data Analysis:

-

Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

-

Quantify the concentration of each metabolite in the samples by interpolating their peak area ratios from the respective calibration curves.

Diagram of the LC-MS/MS Workflow

Caption: A typical workflow for the quantification of kynurenine pathway metabolites.

Indoleamine 2,3-dioxygenase (IDO1) Enzyme Activity Assay

This protocol measures the activity of IDO1 by quantifying the amount of kynurenine produced.

1. Materials and Reagents:

-

Cell or tissue lysate containing IDO1

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)

-

L-Tryptophan (substrate)

-

Ascorbic acid (cofactor)

-

Methylene blue (cofactor)

-

Catalase

-

Trichloroacetic acid (TCA) for stopping the reaction

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

2. Assay Procedure:

-

Prepare a reaction mixture containing IDO1 Assay Buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).

-

Add the cell or tissue lysate to the reaction mixture.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 30% TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 480 nm.

-

Calculate the concentration of kynurenine produced by comparing the absorbance to a standard curve of known kynurenine concentrations.

Diagram of the IDO1 Enzyme Activity Assay Workflow

Caption: Workflow for determining IDO1 enzyme activity.

Conclusion

The kynurenine pathway represents a critical metabolic hub with profound implications for human health and disease. Its intricate network of enzymes and bioactive metabolites offers a rich landscape for scientific inquiry and therapeutic development. A thorough understanding of the pathway's dynamics, facilitated by robust analytical methods and a growing body of quantitative data, is paramount for unraveling its role in various pathologies.

The use of stable isotope-labeled internal standards, such as this compound, is indispensable for achieving the high-quality data required to advance this field. The detailed experimental protocols provided in this guide serve as a foundation for researchers to explore the complexities of the kynurenine pathway and to identify and validate novel drug targets. As our knowledge of this pathway continues to expand, so too will the opportunities for developing innovative treatments for a wide range of debilitating diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. abcam.com [abcam.com]

- 3. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Correlation between plasma and CSF concentrations of kynurenine pathway metabolites in Alzheimer's disease and relationship to amyloid-β and tau - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Purity Analysis of L-Kynurenine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and isotopic purity analysis of L-Kynurenine-d4, a critical internal standard for the quantification of L-Kynurenine in various biological matrices. L-Kynurenine is a key metabolite of the tryptophan catabolism pathway, known as the kynurenine pathway, and plays a significant role in neurobiology, immunology, and oncology. Accurate quantification of L-Kynurenine is paramount for understanding its physiological and pathological roles, making isotopically labeled standards like this compound indispensable for mass spectrometry-based analyses.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be approached through several methodologies, primarily involving the introduction of deuterium atoms into the L-Kynurenine or a precursor molecule. The two most common strategies are acid-catalyzed hydrogen-deuterium exchange and the ozonolysis of deuterated L-Tryptophan.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents | Typical Isotopic Purity (%) | Advantages | Disadvantages |

| Acid-Catalyzed H/D Exchange | L-Kynurenine | Deuterated acid (e.g., DCl in D₂O) | >95% | Simple, one-step procedure. | Can lead to some back-exchange, potentially reducing isotopic enrichment. Requires careful control of reaction conditions. |

| Ozonolysis of L-Tryptophan-d5 | L-Tryptophan-d5 | Ozone (O₃), reducing agent (e.g., dimethyl sulfide) | ≥99% | High isotopic purity as deuterium is incorporated in the stable precursor. | Multi-step process, requires specialized equipment for ozonolysis. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Hydrogen-Deuterium Exchange

This protocol outlines a straightforward method for the deuteration of L-Kynurenine using a strong deuterated acid.

Materials:

-

L-Kynurenine

-

Deuterated hydrochloric acid (DCl, 35 wt. % in D₂O)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

pH meter

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve 100 mg of L-Kynurenine in 5 mL of D₂O in a round-bottom flask.

-

Acidification: Add 1 mL of deuterated hydrochloric acid (DCl in D₂O) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 110°C) with constant stirring for 24 hours.

-

Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 7.0 by the slow addition of anhydrous sodium carbonate.

-

Purification: The neutralized solution is then lyophilized to remove the solvent and any volatile impurities, yielding the crude this compound.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a minimal amount of hot D₂O.

-

Characterization: Confirm the structure and determine the isotopic purity using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol provides a general workflow for assessing the isotopic enrichment of this compound using LC-HRMS.

Instrumentation and Parameters:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve good separation of L-Kynurenine from any potential impurities.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan mode with a resolution of at least 60,000.

-

Mass Range: m/z 150-300.

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., 50% methanol in water) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase conditions.

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound sample.

-

Identify the mass-to-charge ratio (m/z) for the unlabeled L-Kynurenine ([M+H]⁺ ≈ 209.0921) and the deuterated forms (d1 to d4).

-

Calculate the theoretical exact masses for each deuterated species (d0, d1, d2, d3, d4).

-

Extract the ion chromatograms for each of these masses.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each deuterated form relative to the total integrated area of all isotopic peaks to determine the isotopic distribution and overall purity.

Table 2: Theoretical and Observed m/z for L-Kynurenine and its Deuterated Isotopologues

| Isotopologue | Theoretical [M+H]⁺ (m/z) |

| L-Kynurenine (d0) | 209.0921 |

| L-Kynurenine-d1 | 210.0984 |

| L-Kynurenine-d2 | 211.1047 |

| L-Kynurenine-d3 | 212.1110 |

| This compound | 213.1173 |

Protocol 3: Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on the location and extent of deuteration.

Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent in which this compound is soluble and which does not have signals that overlap with the analyte's signals (e.g., DMSO-d6).

-

Internal Standard: A non-deuterated internal standard with a known concentration can be used for quantification if needed.

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

Data Acquisition and Analysis:

-

Acquire a ¹H NMR spectrum of the sample.

-

Integrate the signals corresponding to the remaining protons in the this compound molecule.

-

The reduction in the integral values of specific proton signals compared to the integral of a non-deuterated reference signal (either from an internal standard or a non-deuterated part of the molecule, if applicable) can be used to calculate the degree of deuteration at each position.

-

For a more direct measurement, a ²H (deuterium) NMR spectrum can be acquired. The presence and integration of signals in the ²H spectrum will directly confirm the positions and relative abundance of the deuterium atoms.

Mandatory Visualizations

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

The Biological Significance of Deuterated L-Kynurenine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-kynurenine, a pivotal metabolite in the catabolism of tryptophan, stands at a critical juncture of metabolic pathways that influence neuroactivity, immune responses, and cellular energy production. The balance of its downstream metabolites, the neuroprotective kynurenic acid and the neurotoxic quinolinic acid, is implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases and cancer. Isotopic labeling of L-kynurenine, particularly with deuterium, provides a powerful tool for elucidating the intricate dynamics of the kynurenine pathway. This technical guide delves into the biological significance of deuterated L-Kynurenine, exploring its synthesis, its role as an indispensable tool in metabolic research, and its potential, through the kinetic isotope effect, to modulate enzymatic activity and serve as a novel therapeutic strategy. We provide a comprehensive overview of experimental protocols, quantitative data from key studies, and visual representations of the underlying biochemical and experimental frameworks to empower researchers in this burgeoning field.

Introduction: The Kynurenine Pathway and the Importance of Isotopic Labeling

The kynurenine pathway is the principal route of L-tryptophan degradation in mammals, accounting for over 90% of its metabolism.[1][2] This complex cascade of enzymatic reactions generates a host of bioactive molecules with diverse physiological and pathological roles.[3] At the heart of this pathway lies L-kynurenine, which can be metabolized along three distinct branches, leading to the production of both neuroprotective and neurotoxic compounds.[2][4]

The study of such a complex pathway necessitates sophisticated analytical techniques to accurately trace the fate of metabolites and understand the kinetics of the enzymes involved. Deuteration, the substitution of hydrogen with its stable isotope deuterium, offers a unique and powerful approach to this challenge. The increased mass of deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE) , where the rate of a chemical reaction is altered. This effect can be exploited to probe reaction mechanisms and to develop novel therapeutic agents with improved pharmacokinetic profiles.

This guide will explore the multifaceted biological significance of deuterated L-kynurenine, from its foundational role as an internal standard in mass spectrometry to its potential as a modulator of the kynurenine pathway's delicate balance.

The Kynurenine Metabolic Pathway

The metabolism of L-tryptophan to L-kynurenine is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). L-kynurenine then serves as a substrate for three key enzymes that determine the downstream metabolic flux:

-

Kynurenine 3-monooxygenase (KMO): This enzyme hydroxylates L-kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.

-

Kynurenine Aminotransferases (KATs): This family of enzymes converts L-kynurenine into the neuroprotective kynurenic acid.

-

Kynureninase (KYNU): This enzyme cleaves L-kynurenine to form anthranilic acid.

The intricate balance between these enzymatic pathways is crucial for maintaining neurological health and immune homeostasis.

Synthesis of Deuterated L-Kynurenine

The availability of high-purity deuterated L-kynurenine is essential for its application in research. Several methods for its synthesis have been developed, often involving the deuteration of a precursor molecule.

Representative Synthesis Protocol: Deuteration of L-Kynurenine

A common method for the synthesis of deuterium-substituted kynurenine involves the acid-catalyzed exchange of protons with deuterium from a deuterated solvent.

Materials:

-

L-Kynurenine

-

Deuterated Hydrochloric Acid (DCl) in Deuterium Oxide (D₂O)

Protocol:

-

Dissolve L-kynurenine in a solution of deuterated hydrochloric acid in D₂O.

-

Heat the mixture at an elevated temperature (e.g., 110°C) for several hours to facilitate the hydrogen-deuterium exchange.

-

Monitor the reaction progress using techniques such as NMR spectroscopy to determine the extent of deuteration.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting deuterated L-kynurenine can be further purified using standard techniques like recrystallization or chromatography.

Biological Significance and Applications of Deuterated L-Kynurenine

The primary biological significance of deuterated L-kynurenine stems from its utility as a research tool and its potential as a therapeutic agent.

Gold Standard for Quantitative Analysis: Deuterated L-Kynurenine as an Internal Standard

In the field of metabolomics, accurate quantification of endogenous metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, and the use of stable isotope-labeled internal standards is considered the gold standard for achieving high precision and accuracy. Deuterated L-kynurenine serves as an ideal internal standard for the quantification of its unlabeled counterpart in biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates.

Rationale for Use:

-

Similar Physicochemical Properties: Deuterated L-kynurenine has nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.

-

Distinct Mass: The difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

-

Correction for Variability: By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of analyte during extraction or variations in instrument response can be corrected for, leading to more reliable results.

Probing Enzyme Mechanisms and Metabolic Flux: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can alter the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). This occurs because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it more stable and requiring more energy to break. A primary KIE is observed when the C-H bond is broken in the rate-determining step of the reaction, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but influences the reaction through other means. The study of KIEs provides invaluable insights into enzyme mechanisms.

Quantitative Data on the Kinetic Isotope Effect in the Kynurenine Pathway:

While data on the KIE of deuterated L-kynurenine with all enzymes in its pathway is not exhaustively available, some key studies have provided important insights.

| Enzyme | Substrate | Isotope Effect Type | Observed KIE (kH/kD) | Implication | Reference |

| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | Primary D₂O | 4.4 | Abstraction of the indole proton is partially rate-determining. | |

| Tryptophan 2,3-dioxygenase (TDO) | L-[2-³H]Tryptophan | Inverse Secondary | 0.96 | Signals the formation of the C-O bond at C-2. | |

| Tryptophan 2,3-dioxygenase (TDO) | (indole-d₅)-L-Trp | Inverse α-Secondary | 0.87 ± 0.03 | Consistent with a change in hybridization from sp² to sp³ during the rate-determining step. | |

| Kynureninase (P. fluorescens) | α-[²H]-L-Kynurenine | Substrate | No significant effect on kcat or kcat/Km | The Cα-H bond cleavage is not the rate-limiting step in the reaction. | |

| Kynureninase (P. fluorescens) | L-Kynurenine | Solvent (in D₂O) | 6.56 ± 0.59 on kcat | A single proton transfer is involved in the rate-determining step. |

Table 1: Summary of Kinetic Isotope Effect Data for Key Kynurenine Pathway Enzymes.

Therapeutic Potential: Modulating the Kynurenine Pathway

The principle of the kinetic isotope effect suggests that deuterating L-kynurenine at specific metabolically active sites could slow down its conversion by enzymes like KMO. This could potentially shift the metabolic flux away from the neurotoxic branch (producing 3-hydroxykynurenine and quinolinic acid) and towards the neuroprotective branch (producing kynurenic acid). This "metabolic switching" is a novel therapeutic strategy being explored for various diseases.

While direct clinical applications of deuterated L-kynurenine are still in the preclinical research phase, the success of other deuterated drugs, such as deutetrabenazine for Huntington's disease, highlights the potential of this approach to improve the pharmacokinetic and pharmacodynamic properties of parent molecules. The development of deuterated analogs of kynurenine or its downstream metabolites could offer a new avenue for the treatment of neurodegenerative disorders and other conditions where the kynurenine pathway is dysregulated.

Detailed Experimental Protocols

Protocol for the Quantification of Kynurenine Pathway Metabolites using LC-MS/MS with Deuterated Internal Standards

This protocol provides a general framework for the analysis of kynurenine pathway metabolites in human plasma.

Materials and Reagents:

-

Human plasma samples

-

Deuterated internal standards (e.g., L-Kynurenine-d₄)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known concentration of the deuterated internal standard mix.

-

Precipitate proteins by adding 400 µL of ice-cold ACN containing 0.1% FA.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte and its deuterated internal standard.

-

-

Data Analysis:

-

Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve.

-

Protocol for In Vivo Metabolic Tracing using Isotopically Labeled L-Kynurenine

This protocol is adapted from studies using stable isotope-labeled L-kynurenine to trace its metabolic fate in the brain.

Materials and Reagents:

-

Experimental animals (e.g., rats, mice)

-

Isotopically labeled L-Kynurenine (e.g., [¹³C₆]L-Kynurenine or deuterated L-Kynurenine)

-

Microdialysis probes and surgical equipment

-

LC-MS/MS system

Procedure:

-

Surgical Implantation:

-

Surgically implant a guide cannula into the brain region of interest (e.g., striatum) of the anesthetized animal.

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid at a low flow rate.

-

Collect dialysate samples at regular intervals.

-

-

Administration of Labeled L-Kynurenine:

-

Administer the isotopically labeled L-kynurenine to the animal via a systemic route (e.g., intraperitoneal injection).

-

-

Sample Analysis:

-

Analyze the collected dialysate samples by LC-MS/MS to quantify the levels of the labeled L-kynurenine and its labeled downstream metabolites.

-

-

Data Analysis:

-

Plot the concentration of each labeled metabolite over time to determine the metabolic flux through the different branches of the kynurenine pathway in the specific brain region.

-

Conclusion and Future Directions

Deuterated L-kynurenine is a vital tool for advancing our understanding of the kynurenine pathway's role in health and disease. Its application as an internal standard has significantly improved the accuracy and reliability of metabolic studies, providing a clearer picture of the pathway's dysregulation in various pathological conditions.

The exploration of the kinetic isotope effect on the enzymes of the kynurenine pathway is an exciting frontier. While initial studies on kynureninase and TDO have provided valuable insights, further research is needed to characterize the KIE for KMO and KATs with deuterated L-kynurenine. Such studies will not only deepen our understanding of the catalytic mechanisms of these enzymes but also pave the way for the rational design of deuterated L-kynurenine analogs as novel therapeutics. By leveraging the power of deuteration to modulate metabolic pathways, we may be able to develop innovative treatments for a range of debilitating disorders, from neurodegenerative diseases to cancer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Endogenous kynurenines as targets for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of targeting kynurenine pathway in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kynurenic acid and kynurenine aminotransferase in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Kynurenine-d4 for Studying Indoleamine 2,3-dioxygenase (IDO) Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of L-Kynurenine-d4 as a critical tool for the accurate quantification of indoleamine 2,3-dioxygenase (IDO) activity. IDO, a key enzyme in the kynurenine pathway of tryptophan metabolism, is a significant therapeutic target in oncology and immunology due to its role in mediating immune suppression. Precise measurement of its activity is paramount for drug discovery and understanding its physiological and pathological roles.

Introduction to IDO and the Kynurenine Pathway

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic reaction converts L-tryptophan to N-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine.[2] The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites have profound effects on the immune system, notably the suppression of T-cell proliferation and the promotion of an immunotolerant microenvironment.[3] This makes IDO a crucial player in tumor immune evasion and various other pathological conditions.[4] Consequently, the development of IDO inhibitors is a major focus in cancer immunotherapy.

The activity of IDO is often assessed by measuring the conversion of tryptophan to kynurenine. The ratio of kynurenine to tryptophan (Kyn/Trp) is frequently used as a proxy for IDO activity in vivo. For precise and accurate quantification, especially in complex biological matrices, stable isotope-labeled internal standards are indispensable. This compound, a deuterated analog of L-kynurenine, serves as an ideal internal standard for mass spectrometry-based methods, ensuring reliable and reproducible measurements.

The IDO Signaling Pathway

The expression and activity of IDO are tightly regulated by various pro-inflammatory cytokines, with interferon-gamma (IFN-γ) being the most potent inducer. The signaling cascade initiated by IFN-γ leads to the transcription and translation of the IDO1 gene, resulting in increased enzyme production and subsequent tryptophan catabolism. The resulting kynurenine can then act on various cellular targets, including the aryl hydrocarbon receptor (AHR), to exert its immunomodulatory effects.

Quantitative Analysis of IDO Activity using this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy of the results.

LC-MS/MS Method Validation Parameters

The following table summarizes typical validation parameters for LC-MS/MS methods used to quantify kynurenine with a deuterated internal standard. These values are compiled from various studies and represent a general benchmark for a robust assay.

| Parameter | Typical Value | Reference(s) |

| Linearity (r²) | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | 0.98 - 43.0 ng/mL | |

| Intra-day Precision (%RSD) | < 11.8% | |

| Inter-day Precision (%RSD) | < 14.3% | |

| Accuracy (%Bias) | 87.4% - 114.3% | |

| Recovery | 94% - 105% | |

| Matrix Effect | < 6.7% |

IDO Enzyme Kinetics

Understanding the kinetic parameters of the IDO1 enzyme is essential for inhibitor screening and mechanistic studies. The Michaelis-Menten constant (Km) for L-tryptophan and the maximal reaction velocity (Vmax) or turnover number (kcat) are key indicators of enzyme performance.

| Parameter | Value | Enzyme Source | Reference(s) |

| Km for L-Tryptophan | 19 ± 2 µM | Recombinant Human IDO1 | |

| Km for L-Tryptophan | 110 µM | Recombinant Human IDO1 | |

| Km for L-Tryptophan | 0.3015 mM | Recombinant Human IDO1 | |

| kcat | 8.2 ± 0.3 s⁻¹ | Recombinant Human IDO1 | |

| kcat | 36.5 min⁻¹ | Recombinant Human IDO1 | |

| Vmax | 5.9 µM/min | Recombinant Human IDO1 |

Experimental Protocols

Cell-Based IDO Activity Assay

This protocol describes a general method for measuring IDO activity in cultured cells, such as IFN-γ stimulated cancer cell lines.

1. Cell Culture and IDO Induction:

-

Seed cells (e.g., SK-OV-3 or MDA-MB-231) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

To induce IDO1 expression, treat the cells with human IFN-γ (e.g., 10 ng/mL) in a culture medium containing L-tryptophan (e.g., 15 µg/mL) for 24-48 hours.

2. Sample Collection:

-

After the incubation period, collect the cell culture supernatant.

3. Sample Preparation for LC-MS/MS Analysis:

-

To a 100 µL aliquot of the cell culture supernatant, add 100 µL of an internal standard working solution containing this compound (concentration will depend on the expected kynurenine levels and instrument sensitivity).

-

Precipitate proteins by adding 20 µL of trifluoroacetic acid (TFA) or 150 µL of ice-cold methanol containing 1% (v/v) formic acid.

-

Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

In Vitro IDO Enzyme Assay

This protocol is suitable for determining the activity of purified recombinant IDO1 or IDO1 in cell lysates.

1. Preparation of Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing cofactors necessary for IDO activity, such as 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add the substrate, L-tryptophan, to the reaction buffer at a desired concentration (e.g., 400 µM).

2. Enzyme Reaction:

-

Initiate the reaction by adding the purified IDO1 enzyme or cell lysate to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

3. Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a small volume of 30% (w/v) trichloroacetic acid (TCA).

-

Incubate the mixture at an elevated temperature (e.g., 50-65°C) for 15-30 minutes to facilitate the hydrolysis of N-formylkynurenine to kynurenine.

-

Centrifuge the samples to remove precipitated protein.

-

Add the this compound internal standard to the supernatant.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

1. Chromatographic Separation:

-

Use a suitable reversed-phase C18 column (e.g., Synergi Polar RP, 75 x 4.6 mm).

-

Employ a mobile phase gradient consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a low percentage of organic solvent and ramp up to elute the analytes.

2. Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both L-kynurenine and this compound.

-

L-Kynurenine: m/z 209.0 → 192.1 (quantifier) and 209.0 → 174.0 (qualifier)

-

This compound: m/z 213.0 → 196.0

-

3. Data Analysis:

-

Integrate the peak areas for both the analyte (L-kynurenine) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of L-kynurenine in the samples by comparing this ratio to a standard curve prepared with known concentrations of L-kynurenine and a constant concentration of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for an IDO activity assay using this compound and LC-MS/MS.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based assays provides a robust and reliable method for the quantification of IDO activity. This approach offers high sensitivity, specificity, and accuracy, which are essential for the rigorous demands of drug discovery and clinical research. The detailed protocols and workflow presented in this guide offer a solid foundation for researchers and scientists to establish and validate their own IDO activity assays, ultimately contributing to a deeper understanding of the kynurenine pathway and the development of novel therapeutics targeting this critical immunomodulatory enzyme.

References

- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Kynurenine-d4 in Elucidating Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine pathway, a central route of tryptophan metabolism, is a critical regulator of immune responses. Its metabolites, particularly L-kynurenine, are key signaling molecules that modulate immune cell function, contributing to immune tolerance and disease pathogenesis. This technical guide delves into the function of L-kynurenine in the immune system and the pivotal role of its deuterated isotopologue, L-Kynurenine-d4, as a research tool to unravel the complexities of immunometabolism. We will explore the core signaling pathways, provide detailed experimental protocols for investigating its effects, and present quantitative data to support the understanding of its immunomodulatory activities.

Introduction: The Kynurenine Pathway and Immune Regulation

The catabolism of the essential amino acid L-tryptophan is predominantly mediated by the kynurenine pathway. This metabolic cascade is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). While TDO is primarily active in the liver, IDO1 is expressed in various immune cells, including dendritic cells and macrophages, and is a key player in immune modulation.[1][2] The activation of IDO1 leads to the depletion of tryptophan and the production of several bioactive metabolites, with L-kynurenine being a central intermediate.[3][4]

These metabolites exert profound effects on the immune system, primarily contributing to an immunosuppressive microenvironment.[5] This is achieved through several mechanisms, including the inhibition of T cell proliferation, the induction of T cell apoptosis, and the promotion of regulatory T cell (Treg) differentiation and function. Dysregulation of the kynurenine pathway has been implicated in a range of pathologies, from cancer and infectious diseases to autoimmune and neurodegenerative disorders.

This compound: A Tool for Metabolic Investigation

This compound is a stable isotope-labeled form of L-kynurenine where four hydrogen atoms have been replaced with deuterium. This isotopic labeling renders the molecule heavier than its natural counterpart, allowing for its distinction and quantification in biological samples using mass spectrometry-based techniques.

Primary Functions of this compound:

-

Tracer in Metabolic Flux Analysis: this compound is employed as a tracer to study the dynamic processes of L-kynurenine metabolism within cells and in vivo. By introducing a known amount of the labeled compound, researchers can track its conversion into downstream metabolites, providing insights into the activity of various enzymes in the kynurenine pathway under different physiological or pathological conditions.

-

Internal Standard for Quantification: In analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the accurate quantification of endogenous L-kynurenine. Its similar chemical and physical properties to the unlabeled analyte ensure comparable extraction efficiency and ionization response, correcting for variations during sample preparation and analysis.

It is fundamentally assumed that the deuterium labeling in this compound does not alter its biological activity. Therefore, its function in the immune response is considered identical to that of endogenous L-kynurenine.

Core Signaling Pathways of L-Kynurenine in Immune Cells

L-kynurenine and its downstream metabolites modulate immune responses primarily through two key signaling pathways: the Aryl Hydrocarbon Receptor (AHR) and, for its metabolite kynurenic acid, the G-protein coupled receptor 35 (GPR35).

Aryl Hydrocarbon Receptor (AHR) Signaling

L-kynurenine is an endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding to L-kynurenine in the cytoplasm, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes that regulate immune cell differentiation and function.

Key effects of L-kynurenine-mediated AHR activation in immune cells include:

-

Promotion of Regulatory T cells (Tregs): AHR signaling is crucial for the differentiation of immunosuppressive Foxp3+ Tregs.

-

Inhibition of Pro-inflammatory T cells: Activation of AHR can suppress the differentiation and function of pro-inflammatory T helper 17 (Th17) cells.

-

Modulation of Dendritic Cell (DC) Function: AHR signaling in DCs can induce a tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules and increased production of immunosuppressive factors.

Caption: L-Kynurenine-AHR Signaling Pathway.

GPR35 Signaling by Kynurenic Acid

L-kynurenine can be further metabolized to kynurenic acid (KYNA). KYNA is an agonist for the G-protein coupled receptor 35 (GPR35), which is expressed on various immune cells, including monocytes and macrophages.

Activation of GPR35 by KYNA has been shown to:

-

Inhibit Inflammasome Activation: GPR35 signaling can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response, thereby reducing the production of pro-inflammatory cytokines like IL-1β.

-

Modulate Cytokine Secretion: Activation of GPR35 can lead to anti-inflammatory responses, including the inhibition of TNF-α secretion from peripheral blood mononuclear cells.

Quantitative Data on the Immunomodulatory Effects of L-Kynurenine

The following tables summarize key quantitative data from published studies on the effects of L-kynurenine and its metabolites on immune cells.

Table 1: In Vitro Effects of L-Kynurenine on T-Cell Function

| Parameter | Cell Type | L-Kynurenine Concentration | Effect | Reference(s) |

| Proliferation Inhibition | Human T cells | 157 µM (I50) | 50% inhibition of allogeneic DC-stimulated proliferation | |

| Proliferation Inhibition | Human T cells | 553 µM (I50) | 50% inhibition of anti-CD3 stimulated proliferation | |

| Apoptosis Induction | Murine Thymocytes & Th1 cells | Low concentrations | Selective apoptosis | |

| Inhibition of Proliferation | PHA-activated PBLs | 500 µM - 1 mM | Time-dependent inhibition of proliferation |

Table 2: Receptor Activation by Kynurenine Pathway Metabolites

| Metabolite | Receptor | Cell Type/System | EC50/Affinity | Effect | Reference(s) |

| L-Kynurenine | AHR | Rat Hepatoma Cells | ~13 µM | Activation of AHR transcriptional activity | |

| Kynurenic Acid | GPR35 | GPR35-expressing cells | Low micromolar range | Agonist activity, calcium mobilization |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of L-kynurenine in the immune response.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

This protocol outlines the general steps for the sensitive and selective quantification of kynurenine and other metabolites in biological samples.

Materials:

-

Biological samples (plasma, cell culture supernatant, tissue homogenates)

-

This compound and other deuterated internal standards

-

Protein precipitation solution (e.g., trichloroacetic acid or acetonitrile)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw samples on ice.

-

Spike samples with a known concentration of this compound and other relevant internal standards.

-

Add protein precipitation solution, vortex, and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect and quantify the metabolites using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the unlabeled analytes.

-

Calculate the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against the standard curve.

-

Caption: LC-MS/MS Workflow for Kynurenine Quantification.

In Vitro T-Cell Suppression Assay

This assay measures the ability of L-kynurenine to inhibit T-cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells (responder cells)

-

Regulatory T cells (Tregs, optional as a positive control for suppression)

-

T-cell activation stimulus (e.g., anti-CD3/CD28 beads or phytohemagglutinin (PHA))

-

L-kynurenine solution

-

Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

-

96-well round-bottom culture plates

-

Complete RPMI-1640 medium

Procedure:

-

Labeling of Responder Cells:

-

Label responder T cells with a proliferation dye like CFSE according to the manufacturer's protocol.

-

-

Co-culture Setup:

-

Plate the labeled responder T cells in a 96-well plate.

-

Add serial dilutions of L-kynurenine to the wells. Include a vehicle control.

-

Add the T-cell activation stimulus to all wells except for the unstimulated control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

-

Assessment of Proliferation:

-

CFSE-based: Harvest the cells and analyze the dilution of the CFSE dye by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

-

[3H]-thymidine-based: Pulse the cultures with [3H]-thymidine for the final 18 hours of incubation. Harvest the cells and measure the incorporation of radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the stimulated control without L-kynurenine.

-

In Vitro Induction of Regulatory T-cells (iTregs)

This protocol describes the generation of iTregs from naïve CD4+ T cells in the presence of L-kynurenine.

Materials:

-

Purified naïve CD4+ T cells (CD4+CD45RA+CD25-)

-

T-cell activation stimulus (e.g., anti-CD3/CD28 beads)

-

Low tryptophan medium

-

L-kynurenine

-

IL-2

-

Flow cytometry antibodies for Treg markers (e.g., anti-CD4, anti-CD25, anti-Foxp3)

Procedure:

-

Cell Culture:

-

Culture naïve CD4+ T cells in a low tryptophan medium.

-

Stimulate the cells with anti-CD3/CD28 beads.

-

Add L-kynurenine and IL-2 to the culture medium.

-

-

Incubation:

-

Incubate the cells for 5-7 days.

-

-

Phenotypic Analysis:

-

Harvest the cells and stain for surface markers (CD4, CD25) and the intracellular transcription factor Foxp3.

-

Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.

-

-

Functional Analysis:

-

Assess the suppressive function of the generated iTregs using an in vitro T-cell suppression assay (as described in 5.2).

-

Conclusion

L-kynurenine is a pivotal metabolite that shapes the immune landscape, primarily by exerting immunosuppressive effects through pathways like AHR signaling. The use of this compound is indispensable for accurately studying the dynamics of the kynurenine pathway and its role in health and disease. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting this crucial immunometabolic hub. A thorough understanding of the function of L-kynurenine is essential for the development of novel strategies to modulate immune responses in a variety of clinical contexts.

References

- 1. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro induction of human regulatory T-cells (iTregs) using conditions of low tryptophan plus kynurenines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

L-Kynurenine-d4 and its Nexus with Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine pathway, the primary metabolic route of tryptophan degradation, is increasingly implicated in the pathophysiology of a spectrum of inflammatory diseases. Its metabolites are not merely catabolic byproducts but bioactive molecules that can modulate immune responses and neuronal function. Accurate quantification of these metabolites is paramount to understanding their role in disease and for the development of novel therapeutics. This technical guide provides an in-depth overview of the role of the kynurenine pathway in inflammatory conditions, with a special focus on the use of L-Kynurenine-d4 as a crucial tool for precise quantification. This document details experimental protocols for metabolite analysis, presents quantitative data from various inflammatory diseases, and visualizes the complex signaling pathways involved.

The Kynurenine Pathway: A Brief Overview

The catabolism of the essential amino acid L-tryptophan is predominantly channeled through the kynurenine pathway, accounting for over 95% of its degradation. The initial and rate-limiting step is catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). While TDO is primarily expressed in the liver and regulates systemic tryptophan levels, IDO1 is an extrahepatic enzyme induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ). This induction firmly links the kynurenine pathway to the immune response and inflammatory processes.

Upon conversion of tryptophan to N-formylkynurenine and subsequently to L-kynurenine, the pathway bifurcates into two main branches. One branch, mediated by kynurenine aminotransferases (KATs), leads to the production of kynurenic acid (KYNA), a neuroprotective agent known to antagonize glutamate receptors. The other, and often dominant branch in inflammatory contexts, is initiated by kynurenine 3-monooxygenase (KMO), leading to the formation of several neuroactive and immunomodulatory metabolites, including the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid (QUIN).

An imbalance in this pathway, often skewed towards the KMO branch during inflammation, is associated with the pathology of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and several neuroinflammatory conditions.

This compound: An Essential Tool for Accurate Quantification

Given the low physiological concentrations of kynurenine and other pathway metabolites, their accurate measurement requires highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantification.

This compound is a deuterated analog of L-kynurenine, where four hydrogen atoms have been replaced by deuterium. Its chemical properties are nearly identical to endogenous L-kynurenine, allowing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte. By adding a known amount of this compound to a sample, the ratio of the signal from the endogenous L-kynurenine to that of the labeled standard can be used to calculate the precise concentration of the analyte.

Quantitative Data on Kynurenine Pathway Metabolites in Inflammatory Diseases

The following tables summarize quantitative data on L-kynurenine and related metabolites in various inflammatory diseases compared to healthy controls. These values have been compiled from multiple studies and are presented as mean ± standard deviation where available. It is important to note that concentrations can vary depending on the specific patient cohort, disease activity, and analytical methodology used.

Table 1: L-Kynurenine Concentrations in Plasma/Serum of Patients with Inflammatory Diseases

| Disease | Patient Group | L-Kynurenine (µg/mL) | Healthy Controls (µg/mL) | Reference |

| Rheumatoid Arthritis | Patients | 2.27 ± 0.688 | 2.95 ± 0.825 | [1][2] |

| Inflammatory Bowel Disease | Patients | Significantly Elevated | Not specified | [1][3] |

Table 2: Kynurenine Pathway Metabolite Ratios in Inflammatory Diseases

| Disease | Patient Group | Kynurenine/Tryptophan Ratio | Healthy Controls | Reference |

| Rheumatoid Arthritis | Patients | Statistically significant decrease (p = 0.003) | Not specified | [4] |

| Inflammatory Bowel Disease | Active CD Patients | Elevated | Not specified | |

| Multiple Sclerosis | Patients | Lower | Higher |

Table 3: Kynurenine Pathway Metabolites in Cerebrospinal Fluid (CSF) in Neuroinflammatory Disease (Multiple Sclerosis)

| Metabolite | MS Patients | Healthy Controls | Reference |

| Kynurenine | No significant difference | Not specified | |

| Quinolinic Acid | Increased in RRMS relapse | Not specified | |

| Kynurenic Acid | Trend for lower in SPMS | Not specified |

RRMS: Relapsing-Remitting Multiple Sclerosis; SPMS: Secondary Progressive Multiple Sclerosis; CD: Crohn's Disease.

Experimental Protocols for Quantification of L-Kynurenine using this compound

This section provides a representative, detailed methodology for the quantification of L-kynurenine in human plasma or serum using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of methods described in the scientific literature.

Materials and Reagents

-

L-Kynurenine analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma/serum (control and study samples)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Standard and Internal Standard Solutions

-

L-Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-kynurenine in a 50:50 (v/v) solution of acetonitrile and water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the L-kynurenine stock solution.

-

Working Standard Solutions: Serially dilute the L-kynurenine stock solution with a 50:50 (v/v) acetonitrile/water solution to create a series of calibration standards at concentrations spanning the expected physiological range.

-

Working Internal Standard Solution: Dilute the this compound stock solution to a final concentration of, for example, 1.1 µg/mL in water.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma or serum sample, calibrator, or quality control sample into a microcentrifuge tube.

-

Add 100 µL of the working internal standard solution (containing this compound) to each tube and vortex for 30 seconds.

-

Add 20 µL of trifluoroacetic acid (TFA) to precipitate proteins and vortex for 1 minute.

-

Centrifuge the samples at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is typically used to separate the analytes from the matrix components. A representative gradient might be:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

L-Kynurenine: m/z 209.1 → 192.1 (quantifier), 209.1 → 94.1 (qualifier)

-

This compound: m/z 213.0 → 196.0

-

-